molecular formula C18H23N3 B1624606 2-(4-Benzyl-piperazin-1-YL-methyl)aniline CAS No. 60261-53-2

2-(4-Benzyl-piperazin-1-YL-methyl)aniline

Cat. No.: B1624606
CAS No.: 60261-53-2
M. Wt: 281.4 g/mol
InChI Key: HUHUJUYJPUPUFO-UHFFFAOYSA-N
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Description

2-(4-Benzyl-piperazin-1-YL-methyl)aniline is a compound that belongs to the class of piperazine derivatives Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate the pharmacokinetic properties of drug substances

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline typically involves the reaction of 4-benzylpiperazine with an appropriate aniline derivative. One common method includes the Mannich reaction, where the piperazine ring is incorporated into the molecule through a multi-step process. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzyl-piperazin-1-YL-methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2-(4-Benzyl-piperazin-1-YL-methyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. This compound may also inhibit certain enzymes, affecting biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 4-(1-Piperazinyl)aniline
  • 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
  • 2-(4-Benzoyl-piperazin-1-ylmethyl)-5,6-dimethoxyindole

Comparison: 2-(4-Benzyl-piperazin-1-YL-methyl)aniline is unique due to its specific benzyl substitution on the piperazine ring, which can influence its pharmacokinetic properties and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16/h1-9H,10-15,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHUJUYJPUPUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455537
Record name 2-(4-BENZYL-PIPERAZIN-1-YL-METHYL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60261-53-2
Record name 2-(4-BENZYL-PIPERAZIN-1-YL-METHYL)ANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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